![molecular formula C22H20N4O3 B2798233 4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide CAS No. 862810-72-8](/img/structure/B2798233.png)
4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide” is a compound that falls under the category of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .
Synthesis Analysis
The synthesis of similar compounds has been achieved via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step . Another method involves the use of a Brønsted acidic ionic liquid as an efficient and recyclable catalyst . The reactions proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .Molecular Structure Analysis
The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
The reactions of similar compounds proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway . The low-cost recyclable catalyst, metal- and solvent-free conditions, and the ease of product isolation are the highlighted advantages in solving the issue of trace metal contamination in synthesized pharmaceuticals .Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2 Inhibitors
The compound is a derivative of benzo[4,5]imidazo[1,2-a]pyrimidine, which has been studied for its potential as a selective Cyclooxygenase-2 (COX-2) inhibitor . COX-2 inhibitors are used in the treatment of inflammation and pain, and this compound has shown moderate to good selectivity for the inhibition of the COX-2 enzyme .
Anti-nociceptive Activity
In addition to its COX-2 inhibitory effects, the compound has also demonstrated dose-dependent anti-nociceptive activity in in vivo studies . This suggests potential applications in the development of new analgesics or pain relievers .
Anticancer Activity
The compound has shown considerable inhibitory results when tested on MCF-7 breast cancer cells . This suggests that it could have potential applications in cancer therapy, particularly for breast cancer .
Aggregation-Induced Emission (AIE)
Due to the presence of the benzene ring at the C1-position of benzo[4,5]imidazo[1,2-a]pyrimidines, the compound shows very good solid-state fluorescence with quantum yields up to 88.80% . This property makes it a potential candidate for use in the development of new types of aggregation-induced emission luminogens (AIEgens) .
Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . These synthesized compounds have significant biological and therapeutic value, particularly N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .
Antiviral Activity
The compound has been synthesized and tested for its ability to suppress viral replication in vitro of a large panel of DNA and RNA viruses . This suggests potential applications in the development of new antiviral drugs .
Zukünftige Richtungen
The future directions for “4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide” and similar compounds could involve further exploration of their potential uses in various fields such as medicine, given their ability to bind with various living systems . Additionally, advancements in green chemistry could lead to more efficient and environmentally friendly methods of synthesis .
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators in inflammation and pain .
Mode of Action
The compound interacts with COX-2 by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins . The compound’s methylsulfonyl group acts as a pharmacophore, enabling it to bind effectively to the COX-2 active site .
Biochemical Pathways
By inhibiting COX-2, the compound disrupts the biosynthesis of prostaglandins, particularly PGE2 . PGE2 is involved in various physiological processes, including inflammation and pain sensation . Therefore, the compound’s action can lead to a reduction in inflammation and pain.
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . In addition, the compound has shown cytotoxic effects on MCF-7 breast cancer cells, indicating potential anticancer activity .
Eigenschaften
IUPAC Name |
4-ethoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-17-8-5-15(6-9-17)21(27)24-18-13-16(7-10-20(18)28-2)19-14-26-12-4-11-23-22(26)25-19/h4-14H,3H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMATPZHVJQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.